molecular formula C8H14ClN3O3S B13192822 2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride

2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride

Cat. No.: B13192822
M. Wt: 267.73 g/mol
InChI Key: AZUSUAPDDUMERW-UHFFFAOYSA-N
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Description

2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with a methyl group, a ketone, and an isopropyl group, along with an ethane sulfonyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride typically involves multiple steps. One common method involves the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The ketone group in the triazole ring can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., sodium azide, amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can produce alcohols.

Scientific Research Applications

2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can modify proteins and other biomolecules by forming sulfonamide or sulfonate linkages, thereby altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonamide
  • 2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonate
  • 2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonic acid

Uniqueness

The uniqueness of 2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride lies in its combination of functional groups, which confer distinct reactivity and versatility. The presence of both a triazole ring and a sulfonyl chloride group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H14ClN3O3S

Molecular Weight

267.73 g/mol

IUPAC Name

2-(3-methyl-5-oxo-4-propan-2-yl-1,2,4-triazol-1-yl)ethanesulfonyl chloride

InChI

InChI=1S/C8H14ClN3O3S/c1-6(2)12-7(3)10-11(8(12)13)4-5-16(9,14)15/h6H,4-5H2,1-3H3

InChI Key

AZUSUAPDDUMERW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1C(C)C)CCS(=O)(=O)Cl

Origin of Product

United States

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